molecular formula C15H18ClFN4S B4564637 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea

Cat. No.: B4564637
M. Wt: 340.8 g/mol
InChI Key: KYCPEMHHWLGJDP-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is a useful research compound. Its molecular formula is C15H18ClFN4S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0924736 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on fluoro-substituted compounds, like those involving fluorobenzyl and thiourea derivatives, has demonstrated significant anticancer activities. For instance, compounds synthesized from fluoro-substituted benzo[b]pyran and thiourea derivatives have shown potent anticancer properties against lung, breast, and CNS cancer cell lines at low concentrations, suggesting that similar structures could be explored for anticancer applications (Hammam et al., 2005).

Antidiabetic Activity

Fluorinated pyrazoles and thiourea derivatives have been studied for their hypoglycemic effects, indicating potential antidiabetic applications. The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives has led to compounds with significant antidiabetic activity, supporting the utility of similar chemical structures in antidiabetic drug development (Faidallah et al., 2016).

Anti-inflammatory and Analgesic Activities

Compounds incorporating fluorobenzyl and thiourea groups have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, derivatives of imidazolyl acetic acid showed substantial anti-inflammatory effects and analgesic properties in preclinical models, suggesting potential for the development of new anti-inflammatory and pain management therapies (Khalifa & Abdelbaky, 2008).

Antipsychotic Agents

The synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting the potential of similar structures for antipsychotic drug development (Wise et al., 1987).

Synthetic Chemistry Applications

Beyond therapeutic applications, related chemical structures have been utilized in synthetic chemistry for the development of new compounds with potential utility in various fields, including materials science and as intermediates in the synthesis of more complex molecules. The organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones, for example, demonstrates the versatility of using thiourea derivatives in synthetic transformations to create fluorinated products with high yield and selectivity (Meng et al., 2013).

Properties

IUPAC Name

1-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4S/c1-10(2)6-18-15(22)20-13-7-19-21(9-13)8-11-3-4-12(17)5-14(11)16/h3-5,7,9-10H,6,8H2,1-2H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCPEMHHWLGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CN(N=C1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea

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